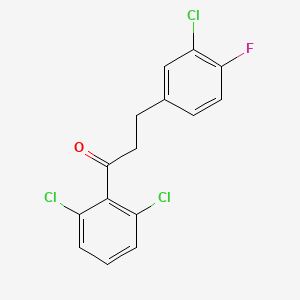

3-(3-Chloro-4-fluorophenyl)-2',6'-dichloropropiophenone

Description

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3FO/c16-10-2-1-3-11(17)15(10)14(20)7-5-9-4-6-13(19)12(18)8-9/h1-4,6,8H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPICBFMLHQTGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=C(C=C2)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644929 | |

| Record name | 3-(3-Chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-43-6 | |

| Record name | 1-Propanone, 3-(3-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-2’,6’-dichloropropiophenone typically involves the reaction of 3-chloro-4-fluorobenzene with 2,6-dichlorobenzoyl chloride under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane. The reaction mixture is stirred at a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chloro-4-fluorophenyl)-2’,6’-dichloropropiophenone can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved efficiency and consistency in product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine substituents on the aromatic rings are activated toward nucleophilic substitution due to the electron-withdrawing effects of adjacent fluorine and other chlorine atoms.

-

Meta- and Para-Directing Effects :

The 3-chloro-4-fluorophenyl group directs incoming nucleophiles to specific positions. For example, hydroxide or amine nucleophiles may replace chlorine at positions ortho or para to the fluorine atom . -

Reagents and Conditions :

Reactions typically require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (80–150°C). Catalysts like copper(I) iodide or palladium complexes enhance substitution efficiency in cross-coupling reactions.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Aromatic Chlorine Substitution | KNH₂/NH₃, −33°C | Amine or hydroxyl derivatives | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, 110°C | Biaryl derivatives |

Reduction of the Carbonyl Group

The ketone moiety is susceptible to reduction, forming secondary alcohols.

-

Catalytic Hydrogenation :

Using H₂ and Pd/C or Raney Nickel under mild conditions (25–50°C, 1–3 atm H₂) reduces the carbonyl to a hydroxyl group . -

Chemical Reductants :

NaBH₄ or LiAlH₄ in THF or Et₂O selectively reduce the ketone without affecting aromatic halogens .

| Reduction Method | Conditions | Yield | Notes | Source |

|---|---|---|---|---|

| Microbial Reduction | Rhodotorula spp., 25°C, 144h | 33–96% | Stereoselective alcohol formation | |

| LiAlH₄ in THF | 0°C to reflux, 2–6h | >90% | Rapid and quantitative |

Electrophilic Aromatic Substitution

Electron-withdrawing groups deactivate the rings toward electrophilic attacks but direct substituents to meta/para positions relative to halogens.

-

Nitration :

Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups para to fluorine or chlorine. -

Halogenation :

Br₂/FeBr₃ or Cl₂/AlCl₃ adds halogens to less hindered positions .

| Reaction | Electrophile | Position | Source |

|---|---|---|---|

| Nitration | NO₂⁺ | Para to fluorine | |

| Bromination | Br⁺ | Meta to chlorine |

Oxidation Reactions

The ketone group is resistant to further oxidation, but side-chain modifications are possible:

-

Side-Chain Oxidation :

Strong oxidants like KMnO₄/H₂SO₄ may cleave the propane chain, forming carboxylic acids . -

Ring Oxidation :

Ozone or peroxides under UV light induce ring hydroxylation or epoxidation.

Cross-Coupling Reactions

The halogenated aromatic system participates in Pd-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

Reacts with aryl boronic acids using Pd(PPh₃)₄ and Na₂CO₃ to form biaryl structures. -

Buchwald-Hartwig Amination :

Introduces amine groups via Pd₂(dba)₃ and Xantphos .

| Coupling Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl ketones | 70–85% | |

| Ullmann | CuI/1,10-phenanthroline | Aryl ethers | 60–75% |

Biochemical Transformations

Microbial systems (e.g., Rhodotorula marina) reductively metabolize the ketone to chiral alcohols, demonstrating potential in asymmetric synthesis .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Fluorinated compounds have been extensively studied for their potential anticancer properties. The introduction of fluorine atoms can enhance the metabolic stability and bioactivity of drug candidates. For instance, fluorinated derivatives are known to interact effectively with biological targets, potentially leading to the development of new anticancer therapies. Research indicates that fluorination can improve the selectivity and potency of these compounds against cancer cells, making them valuable in drug design .

1.2 Pharmacokinetics and Drug Metabolism

Fluorinated compounds are often more resistant to metabolic degradation due to the strength of the carbon-fluorine bond compared to carbon-hydrogen bonds. This characteristic allows for prolonged action of drugs in the body, which is crucial for therapeutic efficacy. Studies have shown that drugs containing fluorine can evade certain metabolic pathways, enhancing their pharmacokinetic profiles .

Agrochemicals

2.1 Herbicides and Pesticides

The agricultural sector has seen an increase in the use of fluorinated compounds in herbicides and pesticides. Fluorination can modify the physicochemical properties of active ingredients, improving their effectiveness and selectivity against pests while reducing environmental impact. The enhanced lipophilicity and solubility from fluorination allow for better absorption by plants and more efficient target action against pests .

Material Science

3.1 Polymer Chemistry

In material science, 3-(3-Chloro-4-fluorophenyl)-2',6'-dichloropropiophenone can be utilized in the synthesis of advanced polymers with improved thermal stability and mechanical properties. The incorporation of fluorinated units into polymer backbones can lead to materials with unique characteristics such as hydrophobicity and chemical resistance, making them suitable for various industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Fluorinated Compounds | Evaluated the efficacy of fluorinated compounds in targeting cancer cells | Demonstrated significant cytotoxic effects on various cancer cell lines, suggesting potential for drug development |

| Research on Agrochemical Applications | Investigated the effectiveness of fluorinated herbicides | Showed enhanced selectivity and reduced environmental toxicity compared to non-fluorinated counterparts |

| Polymer Development Study | Explored the use of fluorinated compounds in creating new materials | Found that polymers exhibited superior thermal stability and resistance to solvents |

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-2’,6’-dichloropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance the compound’s ability to bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of halogenated propiophenones, several of which share structural similarities but differ in substituent positions or halogen types. Below is a comparative analysis based on structural analogs identified in the literature (Table 1) and their inferred properties.

Table 1: Structural Comparison of Halogenated Propiophenone Derivatives

| Compound Name | Substituents (Positions) | CAS Number | Key Structural Differences |

|---|---|---|---|

| 3-(3-Chloro-4-fluorophenyl)-2',6'-dichloropropiophenone | 3-Cl, 4-F (phenyl); 2',6'-Cl (propiophenone) | N/A | Fluorine substitution enhances polarity |

| 3-(3-Chlorophenyl)-2',4'-dichloropropiophenone | 3-Cl (phenyl); 2',4'-Cl (propiophenone) | 898788-99-3 | Asymmetric 2',4'-Cl reduces symmetry |

| 2',6'-Dichloro-3-phenylpropiophenone | Phenyl (no halogens); 2',6'-Cl | 898788-41-5 | Lacks fluorine; lower electronegativity |

| 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone | 4-Cl (phenyl); 2',6'-Cl | 898788-78-8 | Chlorine vs. fluorine at phenyl position |

Key Comparative Insights

Electronic Effects: The fluorine atom in this compound increases electron-withdrawing effects compared to analogs with only chlorine substituents (e.g., 2',6'-Dichloro-3-phenylpropiophenone, CAS 898788-41-5). This may enhance reactivity in nucleophilic substitutions or metal-catalyzed couplings .

Symmetry and Crystallinity: The 2',6'-dichloro substitution on the propiophenone ring confers axial symmetry, likely improving crystal packing efficiency compared to asymmetric analogs like 2',4'-dichloro derivatives (CAS 898788-99-3). Such symmetry is advantageous for crystallographic studies using programs like SHELXL .

Physicochemical Properties: Melting Points: While specific data are absent in the provided evidence, fluorine’s high electronegativity and the compound’s symmetry suggest a higher melting point than non-fluorinated analogs (e.g., CAS 898788-41-5). Solubility: The fluorine atom may increase solubility in polar aprotic solvents (e.g., DMSO) relative to fully chlorinated derivatives.

Biological Activity

3-(3-Chloro-4-fluorophenyl)-2',6'-dichloropropiophenone, known for its complex structure and significant biological properties, has garnered attention in pharmacological research. This compound is characterized by the presence of halogen substituents, which are often associated with enhanced biological activity. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula: CHClFO

- Molecular Weight: 305.16 g/mol

- CAS Number: 347-93-3

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer and antimicrobial properties. The halogenated phenyl groups enhance its interaction with biological targets, making it a candidate for further research.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from different studies:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 12.41 | Induction of apoptosis via caspase activation |

| HCT-116 (colon cancer) | 9.71 | Cell cycle arrest in the S phase |

| PC3 (prostate cancer) | 7.36 | Inhibition of CDK4 and Cyclin D1 expression |

These findings indicate that the compound induces apoptosis and disrupts cell cycle progression, which are critical mechanisms in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The minimum inhibitory concentrations (MICs) against selected bacteria are as follows:

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| E. coli | 50 | Comparable to ceftriaxone |

| S. aureus | 40 | More potent than ampicillin |

| P. aeruginosa | 30 | Similar inhibition zone diameter |

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Disruption : It causes cell cycle arrest, particularly in the S phase, preventing cancer cell proliferation.

- Antibacterial Mechanism : The presence of halogen substituents enhances membrane permeability and disrupts bacterial cell wall synthesis.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on MCF-7 Cells : A study indicated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as active caspase-3 levels .

- In Vivo Studies : Animal models have shown that administration of the compound leads to reduced tumor growth rates compared to control groups, suggesting effective systemic bioavailability and therapeutic action .

Q & A

Q. What are the key considerations for synthesizing 3-(3-Chloro-4-fluorophenyl)-2',6'-dichloropropiophenone with high regioselectivity?

- Methodological Answer : Regioselective synthesis requires precise control of halogenation and coupling steps. For chloro-fluorophenyl intermediates, Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling can be optimized using sterically hindered bases (e.g., KOtBu) to direct substitution patterns . Temperature gradients (e.g., 0–5°C for halogenation) minimize side reactions. Monitor reaction progress via TLC or HPLC with UV detection (λ = 254 nm) to confirm intermediate purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Compare and spectra with PubChem data for chlorofluorophenyl derivatives to confirm substitution patterns .

- Mass Spectrometry (HRMS) : Use ESI+ or EI modes to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with Cl/F atoms .

- HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase; retention time deviations >5% indicate impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Limits : Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m³, PAC-2: 23 mg/m³) for inhalation risks .

- Waste Disposal : Segregate halogenated waste and use inert absorbents (e.g., diatomite) for spills. Partner with certified waste management firms for disposal .

- PPE : Wear nitrile gloves, safety goggles, and fume hoods during synthesis to prevent dermal/ocular exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound’s polymorphs?

- Methodological Answer : Polymorphism affects NMR and XRD results. For structural ambiguity:

- Single-Crystal XRD : Resolve crystal packing differences (e.g., monoclinic vs. orthorhombic systems) using datasets with R-factors <5% .

- Vibrational Spectroscopy : Compare experimental IR/Raman peaks (e.g., C-Cl stretches at 550–600 cm) with DFT-calculated spectra to identify conformational isomers .

Q. What experimental designs mitigate matrix effects in environmental degradation studies of this compound?

- Methodological Answer :

- HSI Imaging : Use hyperspectral imaging (400–1000 nm) to track degradation products in wastewater. Calibrate with spiked samples (0.1–10 ppm) to account for organic matrix interference .

- Stabilization : Cool samples to 4°C during 9-hour assays to reduce thermal degradation of labile intermediates .

- LC-MS/MS : Quantify degradation products (e.g., dechlorinated analogs) using MRM transitions optimized for Cl/F isotopic signatures .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electrophilic aromatic substitution (EAS) sites. Compare Fukui indices () to prioritize reactive positions .

- MD Simulations : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solubility and aggregation behavior under catalytic conditions .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results in enzyme inhibition assays?

- Methodological Answer :

- Control Experiments : Test for nonspecific binding using inactive enantiomers or fluorinated analogs (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) .

- Kinetic Profiling : Perform Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition. IC variations >30% suggest assay interference (e.g., solvent DMSO >1% v/v) .

Q. What strategies validate conflicting environmental persistence data?

- Methodological Answer :

- Half-Life Studies : Conduct OECD 307 soil degradation tests under controlled humidity (60%) and microbial activity (CFU counts >10/g). Compare DT values across soil types .

- QSAR Models : Apply EPI Suite to predict biodegradability; deviations >50% from experimental data indicate unaccounted metabolites (e.g., hydroxylated derivatives) .

Tables for Key Parameters

| Parameter | Method | Reference |

|---|---|---|

| Regioselectivity in Synthesis | Suzuki-Miyaura coupling (KOtBu) | |

| PAC-1 Exposure Limit | OSHA HCS Guidelines | |

| C-Cl Stretch (IR) | DFT/B3LYP/6-311+G(d,p) | |

| Hyperspectral Imaging (HSI) | Pollution Variability Calibration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.